5-ヘキシン-1-オール

概要

説明

5-Hexyn-1-ol is a chemical compound with the molecular formula C6H10O . It is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It also plays a role in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .

Synthesis Analysis

5-Hexyn-1-ol is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .Molecular Structure Analysis

The molecular structure of 5-Hexyn-1-ol consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . Unfortunately, the search for more detailed molecular structure analysis has expired.Chemical Reactions Analysis

5-Hexyn-1-ol is used in various chemical reactions. For instance, it is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .Physical And Chemical Properties Analysis

5-Hexyn-1-ol is a liquid with a refractive index of 1.450 . It has a boiling point of 73-75 °C/15 mmHg and a density of 0.89 g/mL at 25 °C . It is slightly miscible with water .科学的研究の応用

シンノリン系環状エネダイインの合成

5-ヘキシン-1-オール: is utilized in the synthesis of cinnoline-fused cyclic enediynes, which are compounds of interest due to their potential anticancer properties . これらの分子はDNAに結合し、切断を引き起こし、癌細胞のアポトーシスにつながります。 このプロセスには、シンノリン構造を形成するリヒター環化反応と、5-ヘキシン-1-オールからアルキン官能基を導入する薗頭カップリング反応が含まれます。

ヒカゲノカズラアルカロイドの合成

This compound serves as a precursor in the synthesis of Lycopodium alkaloids, specifically (+)-nankakurine A and B . これらのアルカロイドは、ヒカゲノカズラ属のシダ植物に含まれており、神経保護作用などのさまざまな生物活性を持っています。 5-ヘキシン-1-オールの末端アルキン基は、これらのアルカロイドの複雑な多環構造を形成するために重要です。

末端アルキンの調製

In organic synthesis, 5-Hexyn-1-ol is a starting material for preparing terminal alkynes . 末端アルキンは、カップリング反応、環化付加反応、求核付加反応など、さまざまな反応を起こすことができるため、化学合成において非常に重要です。 これらの反応によって、幅広い生成物を合成することができます。

末端アルキン基を持つラクトン

5-ヘキシン-1-オール: is also used to prepare lactones containing terminal alkyne groups . これらのラクトンは、生物学的標的に選択的に結合することができるため、創薬において重要です。

Safety and Hazards

作用機序

Target of Action

5-Hexyn-1-ol is a chemical compound with the linear formula HC≡C(CH2)4OH . The primary target of 5-Hexyn-1-ol is the respiratory system . .

Mode of Action

It is known that 5-hexyn-1-ol can be used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkyne groups .

Biochemical Pathways

5-Hexyn-1-ol has been used in the synthesis of various compounds, including cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne

Pharmacokinetics

Its physical properties such as boiling point (73-75 °c/15 mmhg) and density (089 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .

Result of Action

It is known that 5-hexyn-1-ol can cause irritation to the skin, eyes, and respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hexyn-1-ol. For instance, it is a flammable liquid and should be kept away from open flames and ignition sources . It also has a green odor and is soluble in water . These characteristics suggest that the compound’s action may be influenced by factors such as temperature, humidity, and the presence of other chemical substances.

特性

IUPAC Name |

hex-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJMMHTSOQIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239148 | |

| Record name | 5-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-90-5 | |

| Record name | 5-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

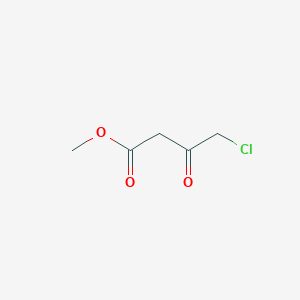

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5-Hexyn-1-ol is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. It features both a terminal alkyne group (-C≡CH) at one end and a primary alcohol group (-OH) at the other end of a six-carbon chain.

ANone: 5-Hexyn-1-ol can be characterized using various spectroscopic methods:

ANone: The presence of both the terminal alkyne and the primary alcohol group makes 5-Hexyn-1-ol a versatile building block in organic synthesis.

- Initiator in Polymerization: The hydroxyl group can act as an initiator in ring-opening polymerization reactions, leading to the formation of terminal-functionalized polyesters. []

- Click Chemistry: The alkyne group is a prime target for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and allows for the introduction of diverse functionalities by reacting 5-Hexyn-1-ol with various azide-containing molecules. [, ]

- Formation of Cyclic Compounds: 5-Hexyn-1-ol can undergo cyclization reactions, often catalyzed by transition metals like gold. For example, it can react with indoles in a gold-catalyzed cascade reaction to form ketone derivatives after an unusual intramolecular redox process. []

A: Yes, 5-Hexyn-1-ol has been utilized in the synthesis of diunsaturated hydroxy acids, which are precursors to macrolide aggregation pheromones found in certain grain beetles. The synthesis involves coupling 5-Hexyn-1-ol with functionalized propargylic bromide, followed by oxidation and selective hydrogenation steps. []

A: Yes, different positional and geometrical isomers of 5-Hexyn-1-ol, as well as the corresponding hexen-1-ols, have been synthesized. These methods often start with reactions using sodium acetylide in liquid ammonia, followed by selective reduction or hydrogenation steps to achieve the desired isomers. []

A: 5-Hexyn-1-ol can participate in free-radical mediated reactions. For instance, in the stannylcarbonylation of hydroxy-substituted alkynes, 5-Hexyn-1-ol yields cyclized carbonylated products, specifically lactols, as the major products. This occurs through the trapping of intermediate acyl radicals by the internal hydroxyl group. []

A: Yes, a hydroxy-functionalized 3,6-bis(2-pyridyl)pyridazine ligand synthesized from 5-Hexyn-1-ol and 3,6-bis(2-pyridyl)tetrazine was used in the construction of polymeric [2 × 2] grids. [] The ligand was incorporated into poly(l-lactide) macroligands, which upon complexation with metal ions, resulted in the formation of supramolecular grid-like architectures.

A: Research indicates that 5-Hexyn-1-ol can inhibit carbon steel corrosion in deaerated solutions containing a mixture of picolinic acid and ascorbic acid. This inhibition likely occurs through chemisorption of 5-Hexyn-1-ol onto the metal surface. The efficiency of inhibition increases with temperature, further supporting the chemical nature of the adsorption process. []

ANone: Absolutely. 5-Hexyn-1-ol plays a significant role in synthesizing various steroid derivatives.

- Diazabicyclo-Steroid Derivatives: 5-Hexyn-1-ol is crucial in the [2+2] cycloaddition with protected testosterone, progesterone, or pregnenolone. These reactions ultimately lead to the formation of diazabicyclo-steroid derivatives, some of which have shown antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. []

- Steroid-Oxirane Derivatives: 5-Hexyn-1-ol is employed in the synthesis of steroid-oxirane derivatives through a series of reactions involving its coupling with 2-nitroestrone or 2-nitroestradiol. []

- Dioxa Diazaspiro[bicyclo[9.4.2]Heptadecane-Steroid-Dienyne Derivatives: 5-Hexyn-1-ol is a key starting material in a multistep synthesis of complex steroid derivatives, including a dioxa-diazaspiro[bicyclo[9.4.2]heptadecane-steroid-dienyne derivative. This synthesis highlights the versatility of 5-Hexyn-1-ol in building complex molecular architectures. []

A: Pulse radiolysis studies have investigated the reactions of 5-Hexyn-1-ol with primary species generated from water radiolysis, including hydrated electrons (eaq⁻), hydrogen atoms (H atoms), and hydroxyl radicals (•OH). It was found that 5-Hexyn-1-ol reacts with these species at different rates, leading to the formation of transient species that exhibit reducing properties. [] For instance, the reaction with H atoms produces vinyl-type radicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)